molecular formula C17H18N2O4S B2580304 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 922137-60-8

2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

Cat. No.: B2580304
CAS No.: 922137-60-8
M. Wt: 346.4
InChI Key: MAVMJWHABNCGKX-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepine core substituted at position 2 with a propane-1-sulfonamide group bearing a methyl moiety.

Properties

IUPAC Name

2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11(2)10-24(21,22)19-12-7-8-15-13(9-12)17(20)18-14-5-3-4-6-16(14)23-15/h3-9,11,19H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVMJWHABNCGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide is a compound belonging to the dibenzoxazepin class, which has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C17H18N2O4S
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 921919-55-3

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes:

  • Dopamine D2 Receptor Inhibition : The compound acts as a selective inhibitor of the dopamine D2 receptor, which plays a crucial role in various neurological functions. This inhibition can lead to alterations in motor control and reward pathways, making it relevant for conditions such as schizophrenia and bipolar disorder .
  • Enzyme Modulation : It may also modulate the activity of certain enzymes involved in cellular signaling pathways, potentially influencing gene expression related to inflammation and cell proliferation .

Biological Activities

The compound exhibits a range of biological activities:

  • Antitumor Activity : Similar compounds within the dibenzoxazepin class have demonstrated antitumor properties, suggesting that this compound may also possess similar capabilities .
  • Antimicrobial Properties : Sulfonamides are well-known for their bacteriostatic effects. This compound may exhibit antimicrobial activity by targeting bacterial biosynthesis pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Zhao et al. (2016)Highlighted the role of sulfonamides in treating infectious diseases and their mechanism targeting dihydropteroate synthase (DHPS) pathways .
Cheung et al. (2002)Discussed the potent inhibition of ATPase activity by structurally similar sulfonamide compounds, indicating potential for muscle contraction studies .
Recent Advances in Sulfonamide Research (2020)Reviewed hybridization strategies leading to sulfonamide derivatives with enhanced biological activities, suggesting a pathway for developing new therapeutic agents .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects :

  • Ethyl/methyl at position 10 minimally impacts logP but affects steric interactions.
  • Propane-1-sulfonamide (target) vs. benzene sulfonamide (F732-0017/0081) alters solubility and target binding.

Synthetic Feasibility :

  • Methanesulfonyl derivatives (e.g., 11c) show moderate yields (~38%), suggesting room for optimization .

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